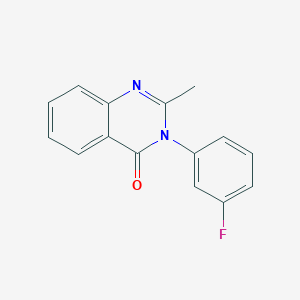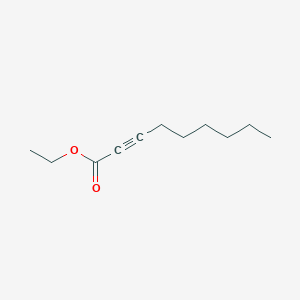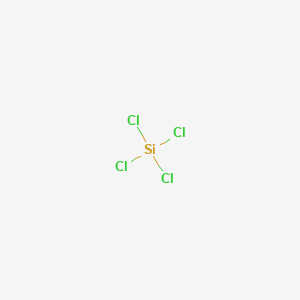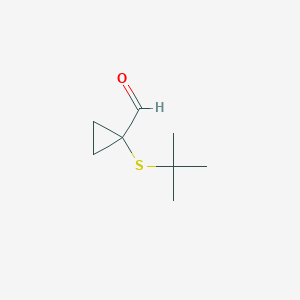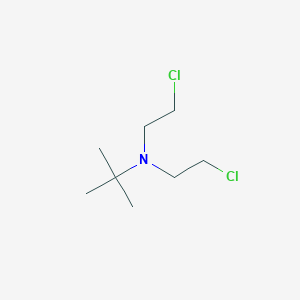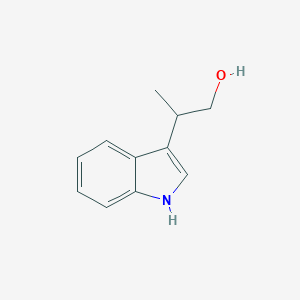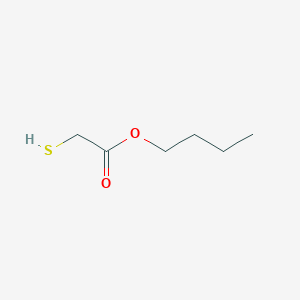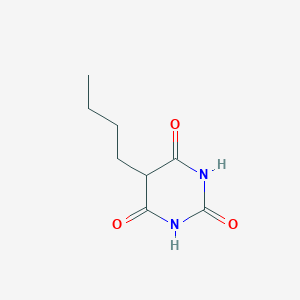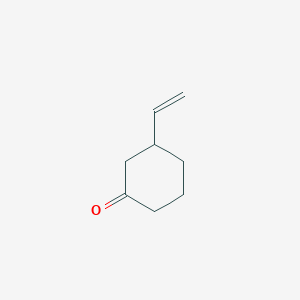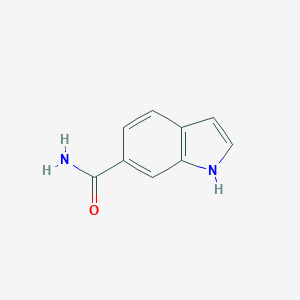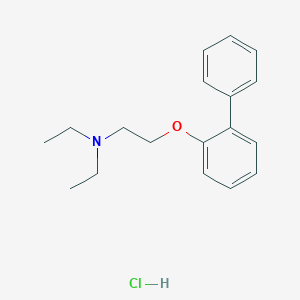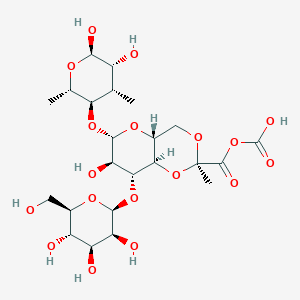
exopolysaccharide, Pseudomonas
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exopolysaccharides (EPS) are a diverse group of biopolymers produced by various microorganisms. Pseudomonas is a genus of Gram-negative bacteria that are known to produce EPS with a wide range of applications. The EPS produced by Pseudomonas are of particular interest due to their unique physicochemical properties and potential applications in various fields such as biotechnology, food, and pharmaceutical industries.
Mécanisme D'action
The mechanism of action of exopolysaccharide, Pseudomonas produced by Pseudomonas is complex and varies depending on the specific exopolysaccharide, Pseudomonas structure and the target organism. exopolysaccharide, Pseudomonas have been shown to interact with various cell surface receptors and signaling pathways, leading to a wide range of biological effects such as modulation of immune responses, inhibition of bacterial adhesion, and promotion of wound healing.
Effets Biochimiques Et Physiologiques
Exopolysaccharide, Pseudomonas produced by Pseudomonas have been shown to possess a wide range of biochemical and physiological effects. They have been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. exopolysaccharide, Pseudomonas have also been shown to interact with various extracellular matrix proteins and promote cell adhesion and migration.
Avantages Et Limitations Des Expériences En Laboratoire
Exopolysaccharide, Pseudomonas produced by Pseudomonas have several advantages and limitations for lab experiments. They are relatively easy to produce and purify, and their physicochemical properties can be easily modified by genetic engineering. However, exopolysaccharide, Pseudomonas production can be affected by various environmental factors such as temperature, pH, and nutrient availability, which can make reproducibility of experiments challenging.
Orientations Futures
The study of exopolysaccharide, Pseudomonas produced by Pseudomonas is a rapidly evolving field, and several future directions can be identified. One area of future research is the development of novel exopolysaccharide, Pseudomonas-based biomaterials for tissue engineering and regenerative medicine. Another area of future research is the identification of novel exopolysaccharide, Pseudomonas structures with unique biological activities and potential therapeutic applications. Additionally, the development of novel exopolysaccharide, Pseudomonas production and purification methods can further enhance the potential applications of exopolysaccharide, Pseudomonas produced by Pseudomonas.
Conclusion:
exopolysaccharide, Pseudomonas produced by Pseudomonas are a diverse group of biopolymers with a wide range of potential applications in various fields. The biosynthesis of exopolysaccharide, Pseudomonas by Pseudomonas is a complex process involving the activity of several enzymes and regulatory proteins. exopolysaccharide, Pseudomonas produced by Pseudomonas possess a wide range of biological activities and have been extensively studied for their potential applications in various fields. The study of exopolysaccharide, Pseudomonas produced by Pseudomonas is a rapidly evolving field, and several future directions can be identified for further research.
Méthodes De Synthèse
The biosynthesis of exopolysaccharide, Pseudomonas by Pseudomonas involves the activity of several enzymes and regulatory proteins. The exopolysaccharide, Pseudomonas biosynthesis pathway is initiated by the transfer of sugar molecules from nucleotide sugars to the lipid carrier undecaprenyl phosphate. The undecaprenyl phosphate-linked sugar molecules are then transported across the cytoplasmic membrane by a flippase enzyme. The sugar molecules are then polymerized by glycosyltransferase enzymes to form the exopolysaccharide, Pseudomonas chains, which are then transported outside the cell by a dedicated secretion system.
Applications De Recherche Scientifique
Exopolysaccharide, Pseudomonas produced by Pseudomonas have been extensively studied for their potential applications in various fields. They have been shown to possess a wide range of biological activities such as immunomodulatory, antitumor, and antimicrobial properties. exopolysaccharide, Pseudomonas produced by Pseudomonas have also been used as a natural flocculant in wastewater treatment and as a food additive to improve the texture and stability of food products.
Propriétés
Numéro CAS |
128531-82-8 |
|---|---|
Nom du produit |
exopolysaccharide, Pseudomonas |
Formule moléculaire |
C23H36O18 |
Poids moléculaire |
600.5 g/mol |
Nom IUPAC |
carboxy (2R,4aR,6R,7R,8R,8aR)-6-[(2S,3R,4S,5R,6R)-5,6-dihydroxy-2,4-dimethyloxan-3-yl]oxy-7-hydroxy-2-methyl-8-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylate |
InChI |
InChI=1S/C23H36O18/c1-6-10(25)18(30)35-7(2)15(6)38-20-14(29)17(39-19-13(28)12(27)11(26)8(4-24)36-19)16-9(37-20)5-34-23(3,41-16)21(31)40-22(32)33/h6-20,24-30H,4-5H2,1-3H3,(H,32,33)/t6-,7-,8+,9+,10+,11+,12-,13-,14+,15+,16+,17+,18+,19-,20-,23+/m0/s1 |
Clé InChI |
FOAPRBCMXZQJRS-FQEIHMINSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@@H](O[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@@](O3)(C)C(=O)OC(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)O)O |
SMILES |
CC1C(C(OC(C1OC2C(C(C3C(O2)COC(O3)(C)C(=O)OC(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)C)O)O |
SMILES canonique |
CC1C(C(OC(C1OC2C(C(C3C(O2)COC(O3)(C)C(=O)OC(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)C)O)O |
Autres numéros CAS |
128531-82-8 |
Synonymes |
EPS I, Pseudomonas EPS I, Ralstonia epsi exopolysaccharide, Ralstonia exopolysaccharide, Pseudomonas exopolysaccharide, Pseudomonas aeruginosa exopolysaccharide, Pseudomonas marginalis PMEP Pseudomonas aeruginosa exopolysaccharide Pseudomonas marginalis exopolysaccharide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



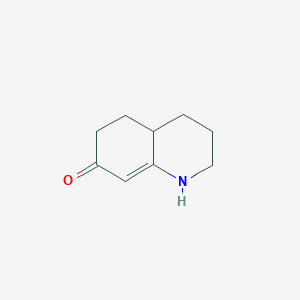
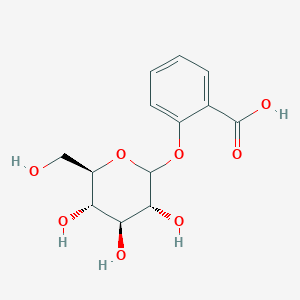
![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)
